
N1-(2-(Dimethylamino)phenyl)-N2,N2-dimethylbenzene-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-(Dimethylamino)phenyl)-N2,N2-dimethylbenzene-1,2-diamine is an organic compound with the molecular formula C16H21N3. This compound is known for its unique structure, which includes a dimethylamino group attached to a phenyl ring and a dimethylbenzene diamine core.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-(Dimethylamino)phenyl)-N2,N2-dimethylbenzene-1,2-diamine typically involves the reaction of ortho-phenylenediamine with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, can be applied to minimize environmental impact .
化学反応の分析
Types of Reactions: N1-(2-(Dimethylamino)phenyl)-N2,N2-dimethylbenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Substituted benzene derivatives.
科学的研究の応用
N1-(2-(Dimethylamino)phenyl)-N2,N2-dimethylbenzene-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of N1-(2-(Dimethylamino)phenyl)-N2,N2-dimethylbenzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting antiproliferative effects. Additionally, it can interact with DNA and RNA, affecting gene expression and protein synthesis .
類似化合物との比較
- N1-phenylbenzene-1,2-diamine
- 1,2-phenylenediamine
- Benzimidazole derivatives
Comparison: N1-(2-(Dimethylamino)phenyl)-N2,N2-dimethylbenzene-1,2-diamine is unique due to the presence of the dimethylamino group attached to the phenyl ring, which imparts distinct chemical and biological properties. Compared to N1-phenylbenzene-1,2-diamine and 1,2-phenylenediamine, this compound exhibits enhanced reactivity and potential biological activities. Benzimidazole derivatives, on the other hand, are known for their broad range of therapeutic applications, but the specific structure of this compound offers unique opportunities for research and development .
特性
分子式 |
C16H21N3 |
|---|---|
分子量 |
255.36 g/mol |
IUPAC名 |
1-N-[2-(dimethylamino)phenyl]-2-N,2-N-dimethylbenzene-1,2-diamine |
InChI |
InChI=1S/C16H21N3/c1-18(2)15-11-7-5-9-13(15)17-14-10-6-8-12-16(14)19(3)4/h5-12,17H,1-4H3 |
InChIキー |
JAEMXIQPMPWWNY-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=CC=C1NC2=CC=CC=C2N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


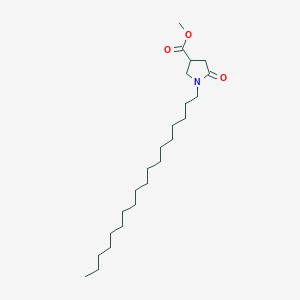
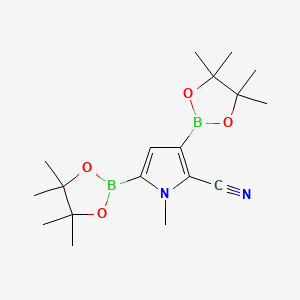

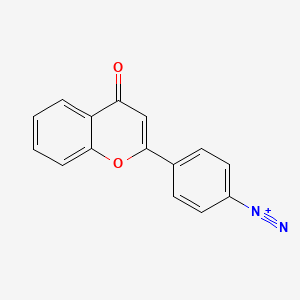
![2-[6-(1H-indol-3-ylmethyl)-9-(2-methylpropyl)-2,5,8,11,14-pentaoxo-12-propan-2-yl-1,4,7,10,13-pentazabicyclo[13.3.0]octadecan-3-yl]acetic acid](/img/structure/B12514800.png)
![2-[(Tert-butoxycarbonyl)amino]-4-(triphenylmethylcarbamoyl)butanoic acid](/img/structure/B12514802.png)
![1-tert-Butyl 8-ethyl 6-oxo-1,7-diazaspiro[4.5]decane-1,8-dicarboxylate](/img/structure/B12514804.png)
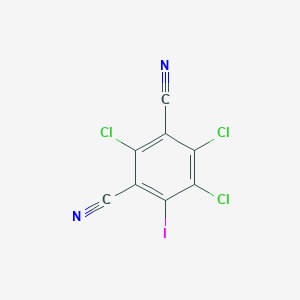
![2-[Hydroxy-(4-methylsulfonylphenyl)methylidene]cyclohexane-1,3-dione](/img/structure/B12514817.png)
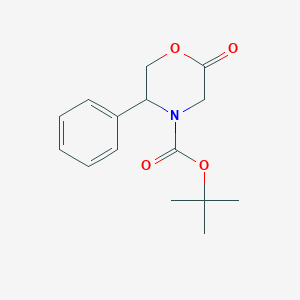

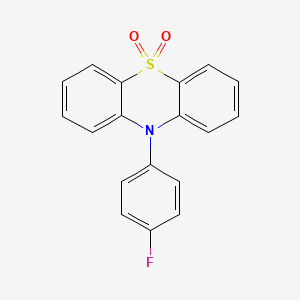

![N-[3-(2H-1,3-Benzodioxol-5-yl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B12514844.png)
